molecular formula C15H13N3S B7470588 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline

2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline

Cat. No. B7470588
M. Wt: 267.4 g/mol
InChI Key: WHPPLCVPGKFAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline, also known as MPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPAQ is a quinoxaline derivative that has a pyridine-2-ylsulfanyl methyl group attached to it.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline is not fully understood, but it is believed to act as an inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in cell signaling and regulation. PKC has been implicated in various diseases, including cancer, diabetes, and neurological disorders. By inhibiting PKC, 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline may have therapeutic potential in the treatment of these diseases.
Biochemical and Physiological Effects:
2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and stability. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline could focus on several areas, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline and its potential targets.
3. Development of 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline derivatives with improved pharmacological properties.
4. Evaluation of the potential of 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline as an imaging agent for the diagnosis of cancer and other diseases.
5. Investigation of the potential of 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline is a promising chemical compound with potential applications in various fields of science. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. Future research on 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline could lead to the development of new drugs and imaging agents for the diagnosis and treatment of various diseases.

Synthesis Methods

The synthesis of 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline involves the reaction of 2-methyl-3-nitroquinoxaline with pyridine-2-thiol in the presence of a reducing agent such as iron powder or zinc dust. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline can be improved by optimizing the reaction conditions, including the reaction temperature, solvent, and reducing agent.

Scientific Research Applications

2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammation. 2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline has also been studied for its potential as an imaging agent for the diagnosis of cancer and other diseases.

properties

IUPAC Name

2-methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-14(10-19-15-8-4-5-9-16-15)18-13-7-3-2-6-12(13)17-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPPLCVPGKFAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pyridin-2-ylsulfanylmethyl)quinoxaline

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